[4,4'-Bipyridin]-2-amine
Overview
Description
[4,4’-Bipyridin]-2-amine is an organic compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The presence of an amine group at the 2-position of one of the pyridine rings distinguishes [4,4’-Bipyridin]-2-amine from other bipyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bipyridin]-2-amine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 2-aminopyridine is coupled with 4-bromopyridine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base such as potassium carbonate to facilitate the coupling process .
Another approach involves the Suzuki coupling reaction, where 2-aminopyridine is coupled with 4-boronic acid pyridine in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of [4,4’-Bipyridin]-2-amine may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high efficiency and yield. The choice of catalyst and reaction conditions can significantly impact the overall cost and feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of [4,4’-Bipyridin]-2-amine can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of [4,4’-Bipyridin]-2-amine.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of [4,4’-Bipyridin]-2-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially leading to various biological effects. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the amine group at the 2-position, making it less versatile in certain chemical reactions.
2,2’-Bipyridine: Has the nitrogen atoms in the pyridine rings positioned differently, affecting its coordination chemistry and reactivity.
3,3’-Bipyridine: Another isomer with different positioning of nitrogen atoms, leading to distinct chemical properties.
Uniqueness
The presence of the amine group at the 2-position in [4,4’-Bipyridin]-2-amine provides unique reactivity and coordination properties, making it a valuable compound for various applications in chemistry, biology, and materials science .
Properties
IUPAC Name |
4-pyridin-4-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-9(3-6-13-10)8-1-4-12-5-2-8/h1-7H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNIYDONPNBZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619990 | |
Record name | [4,4'-Bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-42-9 | |
Record name | [4,4'-Bipyridin]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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